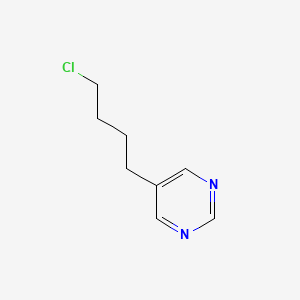

5-(4-Chlorobutyl)pyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H11ClN2 |

|---|---|

Molecular Weight |

170.64 g/mol |

IUPAC Name |

5-(4-chlorobutyl)pyrimidine |

InChI |

InChI=1S/C8H11ClN2/c9-4-2-1-3-8-5-10-7-11-6-8/h5-7H,1-4H2 |

InChI Key |

IGFCSEYDJYFYLP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=N1)CCCCCl |

Origin of Product |

United States |

Synthetic Methodologies for 5 4 Chlorobutyl Pyrimidine

Direct Synthesis Approaches

Direct synthesis offers a more convergent route to the target molecule. These methods are often favored for their efficiency and potential for large-scale production.

One of the most common direct methods for synthesizing 5-(4-chlorobutyl)pyrimidine is through the alkylation of a pyrimidine (B1678525) precursor. This typically involves the reaction of a metalated pyrimidine species with a suitable chlorobutylating agent. For instance, lithiation of a pyrimidine derivative can create a nucleophilic center at the 5-position, which can then react with an electrophile like 1-bromo-4-chlorobutane. researchgate.net

Another approach involves the functionalization of a pre-existing group at the 5-position of the pyrimidine ring. While specific examples for the direct synthesis of this compound via this method are not extensively detailed in the provided search results, the general principle of modifying a substituent is a well-established strategy in pyrimidine chemistry.

The construction of the pyrimidine ring itself can be a strategic point for introducing the 4-chlorobutyl side chain. Cyclization reactions are a cornerstone of heterocyclic synthesis. evitachem.com A common method involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine or a related nitrogen-containing species. bhu.ac.inbeilstein-journals.org To incorporate the 5-(4-chlorobutyl) group, the 1,3-dicarbonyl precursor would need to bear this substituent.

For example, a three-component coupling reaction catalyzed by a Lewis acid like zinc chloride (ZnCl₂) can be employed to synthesize 4,5-disubstituted pyrimidine derivatives. organic-chemistry.orgorganic-chemistry.org This reaction typically involves an enamine or a methyl ketone, an orthoformate, and an ammonium (B1175870) salt. By using a starting material that contains the 4-chlorobutyl moiety, it is theoretically possible to construct the desired pyrimidine ring directly.

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, catalyst, and the stoichiometry of the reactants.

For instance, in cyclization reactions, the choice of solvent can significantly impact the yield. researchgate.net Solvents like methanol, ethanol, acetonitrile (B52724), and toluene (B28343) are commonly explored to find the optimal medium for the reaction. researchgate.net In Lewis acid-catalyzed reactions, the nature and amount of the catalyst are critical. For example, ZnCl₂ has been shown to be an effective catalyst for the one-pot synthesis of pyrimidine derivatives. organic-chemistry.org

Temperature control is another crucial factor. Some reactions may require elevated temperatures to proceed at a reasonable rate, while others may need to be cooled to prevent side reactions and decomposition of sensitive intermediates. The optimization of these parameters through systematic studies is essential to maximize the yield and purity of the final product.

Below is an interactive data table summarizing the various synthetic approaches:

| Synthetic Approach | Sub-Category | Starting Materials | Key Reagents/Conditions | Reference |

| Direct Synthesis | Alkylation and Functionalization | Pyrimidine, 1-bromo-4-chlorobutane | Lithiation (e.g., n-BuLi) | researchgate.net |

| Cyclization Reactions | 1,3-dicarbonyl with 4-chlorobutyl group, amidine | Lewis acid (e.g., ZnCl₂) | evitachem.comorganic-chemistry.orgorganic-chemistry.org | |

| Indirect Synthesis | Derivatization of Analogues | Substituted pyrimidine | Deconstruction-reconstruction sequence | nih.gov |

| Chlorination of Side Chains | 5-(4-hydroxybutyl)pyrimidine | Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃) | acs.org |

Catalysis in this compound Synthesis

The introduction of the 4-chlorobutyl group at the 5-position of the pyrimidine ring is most effectively achieved through transition-metal-catalyzed cross-coupling reactions. These methods offer high efficiency and selectivity for forming the crucial carbon-carbon bond.

Prominent among these are palladium- and nickel-catalyzed reactions, such as the Suzuki-Miyaura and Negishi couplings. wikipedia.orgwikipedia.org A typical synthetic approach involves the reaction of a 5-halopyrimidine (e.g., 5-bromo- or 5-iodopyrimidine) with an organometallic reagent containing the 4-chlorobutyl moiety. For instance, a Suzuki-Miyaura coupling would utilize a boronic acid or ester, like (4-chlorobutyl)boronic acid, while a Negishi coupling would employ an organozinc reagent, such as (4-chlorobutyl)zinc chloride. wikipedia.orgnih.gov

The choice of catalyst, specifically the metal center and its associated ligands, is critical for reaction success. Palladium catalysts, often used with phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) or more advanced biarylphosphine ligands (e.g., SPhos, XPhos), are known for their high functional group tolerance and efficiency. rsc.orgorganic-chemistry.org Nickel catalysts, such as NiCl₂(PCy₃)₂, are a cost-effective alternative and have shown high reactivity, particularly in couplings with less reactive chloro-substrates. acs.org The selection of the catalyst system can significantly impact yield, reaction time, and selectivity, especially in suppressing potential side reactions. acs.org

Table 1: Comparison of Catalytic Systems for a Model Suzuki-Miyaura Coupling of 5-Bromopyrimidine with an Alkylboronic Acid

Catalyst (mol%) Ligand Base Solvent Temp (°C) Time (h) Yield (%) Pd(PPh₃)₄ (3) - Na₂CO₃ Dioxane/H₂O 100 12 78 Pd(OAc)₂ (2) SPhos (4) K₃PO₄ Toluene 80 6 91 NiCl₂(dppp) (5) - K₃PO₄ THF 65 18 72 PdCl₂(dppf) (3) - Cs₂CO₃ DMF 90 10 85

This table presents hypothetical data based on typical results for Suzuki-Miyaura cross-coupling reactions of heteroaryl halides found in the literature. acs.orgrsc.orgresearchgate.net

Solvent Effects and Reaction Parameter Control

The efficiency and outcome of the synthesis of this compound are highly dependent on the careful control of reaction parameters, particularly the choice of solvent. The solvent can influence catalyst stability and activity, reactant solubility, and the rate of reaction. researchgate.net

Common solvents for cross-coupling reactions include ethers like dioxane and tetrahydrofuran (B95107) (THF), aromatic hydrocarbons such as toluene, and polar aprotic solvents like N,N-dimethylformamide (DMF). yonedalabs.com The addition of water in biphasic systems (e.g., Toluene/H₂O) is common in Suzuki reactions, as it can aid in the dissolution of the inorganic base and facilitate the transmetalation step. harvard.edu

The reaction temperature is another critical parameter. While higher temperatures often lead to faster reaction rates, they can also promote side reactions or catalyst decomposition. Microwave-assisted synthesis has emerged as a valuable technique, often allowing for significantly reduced reaction times (from hours to minutes) and improved yields by enabling rapid and uniform heating to precise temperatures. nih.govsci-hub.semdpi.com The concentration of reactants and the choice and amount of base (e.g., carbonates like Na₂CO₃ or K₂CO₃, or phosphates like K₃PO₄) must also be optimized to ensure efficient catalytic turnover and prevent side-product formation. rsc.org

Table 2: Effect of Solvent on the Yield of a Model Palladium-Catalyzed Coupling Reaction

Solvent Dielectric Constant (ε) Reaction Time (h) Yield (%) Dioxane 2.2 12 82 Tetrahydrofuran (THF) 7.6 10 88 Acetonitrile 37.5 8 75 N,N-Dimethylformamide (DMF) 38.3 6 90 Toluene/H₂O (10:1) N/A (Biphasic) 8 85

This table illustrates the general trend of solvent polarity on reaction outcomes for cross-coupling reactions, based on data for analogous systems. researchgate.netyonedalabs.com

Green Chemistry Principles in Synthetic Pathways for this compound

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates to minimize environmental impact and enhance safety and efficiency. benthamdirect.com For the synthesis of this compound, several green strategies can be implemented.

One key principle is the use of safer solvents. Traditional organic solvents like dioxane and DMF are effective but pose environmental and health risks. Research has focused on replacing these with greener alternatives such as 2-Me-THF, tert-amyl alcohol, or even water. acs.orgdiva-portal.org Performing reactions in aqueous media, when possible, eliminates the need for volatile organic compounds (VOCs). researchgate.net

Table 3: Comparison of a Traditional vs. a Potential Green Synthetic Route

Metric Traditional Route (Stoichiometric Reagent) Green Route (Catalytic) Reagents Organolithium + 5-Bromopyrimidine (4-chlorobutyl)boronic acid + 5-Bromopyrimidine Solvent Anhydrous Diethyl Ether 2-Me-THF / H₂O Conditions -78 °C to RT, 12 h Pd(OAc)₂/SPhos (0.5 mol%), 80 °C, 2 h Atom Economy Low High E-Factor High (>100) Low (<25)

This table provides a qualitative and quantitative comparison based on established green chemistry metrics for analogous chemical transformations. researchgate.netrsc.orgethernet.edu.et

Mentioned Chemical Compounds

Chemical Reactivity and Derivatization of 5 4 Chlorobutyl Pyrimidine

Reactivity of the Pyrimidine (B1678525) Nucleus

The pyrimidine ring is an electron-deficient heterocycle, a characteristic that fundamentally governs its reactivity. This electron deficiency, caused by the presence of two electronegative nitrogen atoms, deactivates the ring towards electrophilic attack while activating it for nucleophilic substitution, particularly at the positions ortho and para to the ring nitrogens (positions 2, 4, and 6). wikipedia.orgbeilstein-journals.org

Nucleophilic Aromatic Substitution Reactions

In the pyrimidine system, the carbon atoms at positions 2, 4, and 6 are significantly electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgbeilstein-journals.org Conversely, the C-5 position is the most electron-rich and generally not prone to direct nucleophilic attack. The presence of the 4-chlorobutyl group at the 5-position, being a weakly electron-donating alkyl group, does not fundamentally alter this inherent reactivity pattern.

Therefore, direct nucleophilic substitution on the pyrimidine ring of 5-(4-chlorobutyl)pyrimidine is challenging at the unsubstituted 2, 4, and 6 positions unless a leaving group is present at these sites. For instance, in related 2,4-dichloropyrimidines, nucleophilic substitution is a common and synthetically useful reaction, often proceeding with high regioselectivity. acs.orgwuxiapptec.com Studies on 5-chloro-2,4,6-trifluoropyrimidine (B1583448) show that reactions with nitrogen nucleophiles result in mixtures of products from substitution at the 2- and 4-positions, highlighting the activated nature of these sites. beilstein-journals.orgnih.gov While these examples involve pyrimidines with pre-existing leaving groups, they underscore the established sites of nucleophilic attack on the pyrimidine core.

Electrophilic Substitution and Functional Group Interconversions

Electrophilic aromatic substitution on the pyrimidine ring is generally less facile than on benzene (B151609) due to the deactivating effect of the two ring nitrogens. wikipedia.org However, when such reactions do occur, they overwhelmingly favor the C-5 position, which is the least electron-deficient carbon atom in the ring. wikipedia.org For this compound, the C-5 position is already substituted. Therefore, electrophilic attack would target the remaining unsubstituted positions (2, 4, and 6), which is highly unfavorable, or would require harsh conditions.

More relevant are electrophilic substitution reactions on pyrimidine derivatives that possess activating groups. For example, the presence of amino or alkoxy groups at the 2-, 4-, or 6-positions facilitates electrophilic substitution, such as halogenation with N-halosuccinimides, at the 5-position. researchgate.net Directed ortho-metalation, using strong bases like lithium diisopropylamide (LDA), can also be used to introduce electrophiles at specific positions on the pyrimidine ring, which might otherwise be unreactive. researchgate.net

| Reaction Type | Reagent Example | Target Position on Pyrimidine Ring | Comment | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5 | Generally occurs at the least electron-deficient C-5 position in substituted pyrimidines. | wikipedia.orgcdnsciencepub.com |

| Halogenation | N-Bromosuccinimide (NBS) | 5 | Facilitated by activating groups on the pyrimidine ring. | researchgate.net |

| Vilsmeier-Haack | POCl₃/DMF | 5 | Introduces a formyl group, typically on activated pyrimidine systems. | growingscience.com |

Reactivity of the 4-Chlorobutyl Side Chain

The 4-chlorobutyl side chain offers a distinct set of reaction possibilities, primarily centered on the terminal primary alkyl chloride. This functional group is a key site for nucleophilic displacement, cyclization, and radical-based transformations.

Nucleophilic Displacement Reactions (SN1/SN2)

The chlorine atom on the terminal carbon of the butyl group is a good leaving group, making the side chain susceptible to nucleophilic substitution. Given that it is a primary alkyl halide, the reaction typically proceeds via an SN2 mechanism, which is favored by strong, unhindered nucleophiles and is sensitive to steric hindrance. ontosight.ai A wide variety of nucleophiles can be employed to displace the chloride, leading to a diverse array of derivatives. This reaction is a cornerstone for modifying the side chain of the molecule.

For example, reaction with amines yields amino-substituted derivatives, while reaction with thiols produces thioethers. The use of cyanide as a nucleophile can extend the carbon chain, providing a nitrile that can be further hydrolyzed to a carboxylic acid.

| Nucleophile | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Amine | Ammonia, Primary/Secondary Amines | 5-(4-Aminobutyl)pyrimidine | |

| Thiol | Sodium Thiolate (RSNa) | 5-(4-(Alkylthio)butyl)pyrimidine | |

| Cyanide | Potassium Cyanide (KCN) | 5-(4-Cyanobutyl)pyrimidine | |

| Azide (B81097) | Sodium Azide (NaN₃) | 5-(4-Azidobutyl)pyrimidine | |

| Hydroxide | Sodium Hydroxide (NaOH) | 5-(4-Hydroxybutyl)pyrimidine |

Intramolecular Cyclization and Ring Closure Reactions

The presence of both a nucleophilic heterocyclic ring and an electrophilic side chain within the same molecule creates the potential for intramolecular cyclization. In the case of this compound, one of the pyrimidine's ring nitrogens can act as an internal nucleophile, attacking the terminal carbon of the chlorobutyl chain and displacing the chloride. This process would lead to the formation of a fused, bicyclic ring system containing a six-membered ring.

| Reactant Moiety | Reaction Type | Potential Product | Comment | Reference |

|---|---|---|---|---|

| Pyrimidine N-1 and Chlorobutyl Chain | Intramolecular Nucleophilic Substitution | 6,7,8,9-Tetrahydropyrimido[1,2-a]pyrimidinium salt | Formation of a fused bicyclic system via N-alkylation. | researchgate.netresearchgate.net |

Radical Reactions and Reductive Transformations

The carbon-chlorine bond in the side chain can undergo homolytic cleavage to generate an alkyl radical. This can be achieved using radical initiators, such as azobisisobutyronitrile (AIBN), or through photolytic or electrochemical methods. libretexts.orgrsc.org

One common transformation is the reductive dehalogenation of the alkyl halide. Reagents like tributyltin hydride (Bu₃SnH) are effective for replacing the chlorine atom with a hydrogen atom via a radical chain mechanism. libretexts.org This converts the chlorobutyl side chain into a simple butyl group.

Furthermore, the generated alkyl radical can participate in carbon-carbon bond-forming reactions. These can be intermolecular, such as addition to alkenes or alkynes, or intramolecular cyclizations, which are often kinetically favored and can be highly regioselective, particularly for forming five-membered rings. libretexts.orgbeilstein-journals.org Palladium-catalyzed radical-type transformations have also emerged as powerful methods for the cross-coupling of alkyl halides with various partners. sioc-journal.cn

| Reaction Type | Reagent/Condition Example | Product | Reference |

|---|---|---|---|

| Reductive Dehalogenation | Tributyltin hydride (Bu₃SnH), AIBN (initiator) | 5-Butylpyrimidine | libretexts.org |

| Radical C-C Bond Formation (Intermolecular) | Alkene, Radical Initiator | Coupled product | libretexts.orgbeilstein-journals.org |

| Palladium-Catalyzed Cross-Coupling | Palladium catalyst, Coupling partner | Various coupled products | sioc-journal.cn |

| Electrochemical C-H Functionalization | Electrochemical cell, N-heterocycle | Alkylated heterocycle | rsc.org |

Synthesis of Novel Derivatives and Analogs of this compound

The strategic derivatization of this compound enables the generation of a vast library of novel compounds. Modifications can be selectively performed at the chlorobutyl terminus, on the pyrimidine ring, or by constructing entirely new fused ring systems.

The primary alkyl chloride of the 4-chlorobutyl group serves as a potent electrophile, making it highly susceptible to nucleophilic substitution reactions. evitachem.com This reactivity is a cornerstone for introducing a variety of functional groups and for linking the pyrimidine core to other molecular scaffolds.

A prominent example of this modification is the reaction with azide nucleophiles. The displacement of the chloride by an azide ion, followed by cyclization, is a key step in forming tetrazole rings. For instance, precursors like 5-chlorovaleronitrile (B1664646) (a related compound to the chlorobutyl chain) react with reagents such as trimethylsilyl (B98337) azide to yield tetrazole derivatives. chemicalbook.com This strategy has been employed in the synthesis of compounds like N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole. chemicalbook.comgoogle.comgoogle.com In a typical procedure, an amide precursor is treated with phosphorus pentachloride and then trimethylsilyl azide, leading to the formation of the tetrazole ring. chemicalbook.com

The chlorobutyl chain is also instrumental in linking the pyrimidine moiety to cyclic structures, such as piperazine (B1678402). In the synthesis of dopamine (B1211576) D3 receptor modulators, analogous structures like 1-(4-chlorobutyl)-5-(trifluoromethyl)pyridin-2(1H)-one are reacted with piperazine derivatives. google.com.na The nucleophilic nitrogen of the piperazine displaces the chloride, forming a new carbon-nitrogen bond and tethering the two heterocyclic systems. This type of reaction highlights the utility of the chlorobutyl group as a flexible linker.

The table below summarizes representative nucleophilic substitution reactions at the chlorobutyl terminus.

Table 1: Examples of Nucleophilic Substitution at the 4-Chlorobutyl Chain

| Starting Material Analog | Nucleophile | Reagents/Conditions | Product Type |

|---|---|---|---|

| N-(5-chloropentanoyl)cyclohexylamine | Trimethylsilyl azide | 1. PCl₅, Toluene (B28343), 20°C, 3h2. Trimethylsilyl azide, 20°C, 16h | 1-Cyclohexyl-5-(4-chlorobutyl)tetrazole chemicalbook.com |

The pyrimidine ring possesses a distinct electronic character that governs its reactivity. The nitrogen atoms at positions 1 and 3 are electron-withdrawing, which deactivates the ring towards electrophilic attack compared to benzene. wikipedia.org Consequently, the carbon atoms at positions 2, 4, and 6 are electron-deficient, making them susceptible to nucleophilic aromatic substitution (SNAr), while the C-5 position is comparatively less electron-deficient and more amenable to electrophilic substitution. wikipedia.org

Given that the title compound is already substituted at the 5-position, further functionalization typically targets the electron-poor 2, 4, and 6 positions via SNAr. The success and regioselectivity of such reactions are highly dependent on the presence of a good leaving group (like a halogen) at these positions and are sensitive to the electronic effects of existing substituents. wuxiapptec.com For example, in 2,4-dichloropyrimidines, nucleophilic attack usually favors the C-4 position; however, the presence of strong electron-donating or electron-withdrawing groups at other positions can alter this selectivity, sometimes favoring substitution at C-2. wuxiapptec.com

To achieve substitution on the pyrimidine ring of this compound, a common strategy would involve the prior synthesis of a halogenated precursor, such as 2,4-dichloro-5-(4-chlorobutyl)pyrimidine. This precursor could then undergo selective SNAr reactions.

Table 2: General Reactivity of the Pyrimidine Ring

| Position | Electronic Character | Preferred Reaction Type | Notes |

|---|---|---|---|

| 2, 4, 6 | Electron-deficient | Nucleophilic Aromatic Substitution (SNAr) | Requires a leaving group (e.g., Cl, Br). wikipedia.orgwuxiapptec.com |

Research on related pyrimidine derivatives, such as dUMP analogs, has shown that the nature of the substituent at the C-5 position significantly influences interactions with biological targets, underscoring the importance of this position in molecular design. nih.gov

The structure of this compound provides a scaffold for the construction of more complex, fused heterocyclic systems. These reactions typically involve intramolecular or intermolecular cyclizations where both the pyrimidine ring and its side chain participate in forming a new ring. This approach leads to polycyclic structures like pyrazolopyrimidines, thiazolopyrimidines, and pyrimidopyrimidines, which are prevalent in medicinal chemistry. mdpi.comnih.govnih.gov

A general strategy involves first modifying the chlorobutyl chain and the pyrimidine ring with appropriate reactive functional groups. For instance, the terminal chloride could be converted into a nucleophilic group (e.g., an amine or thiol), while an electrophilic center or a leaving group is introduced onto the pyrimidine ring (e.g., at C-4 or C-6). Subsequent intramolecular cyclization would then form the fused ring.

Examples of Fused Pyrimidine Systems:

Pyrazolo[3,4-d]pyrimidines: These are often synthesized from pyrazole (B372694) precursors bearing an amino group and a nitrile group, which are then cyclized with reagents like formic acid. mdpi.com To apply this to this compound, one could envision transforming the pyrimidine into a suitable aminopyrazole derivative first.

Thiazolo[5,4-d]pyrimidines: The synthesis of this scaffold can involve the reaction of aminopyrimidine derivatives with isothiocyanates, followed by cyclization. nih.gov

Pyrimido[5,4-d]pyrimidines: These can be prepared from functionalized pyrimidine precursors. For example, reacting a 6-aminopurine (a related bicyclic system) with aldehydes can yield the fused pyrimido[5,4-d]pyrimidine (B1612823) core. nih.gov

Pyrimido[1,6-a]pyrimidines: These systems can be constructed via multicomponent reactions involving aminopyrimidines, aldehydes, and β-ketoesters. nih.gov Another route involves the cyclization of enamine intermediates derived from 4-aminopyrimidines. nih.gov

The formation of these fused systems dramatically alters the shape, size, and electronic properties of the parent molecule, opening avenues to new chemical entities with potentially unique biological activities. The naming of such complex systems follows established IUPAC nomenclature for fused heterocycles. acdlabs.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole |

| Phosphorus pentachloride |

| Trimethylsilyl azide |

| 1-(4-Chlorobutyl)-5-(trifluoromethyl)pyridin-2(1H)-one |

| 2,4-dichloro-5-(4-chlorobutyl)pyrimidine |

| Pyrazolo[3,4-d]pyrimidine |

| Thiazolo[5,4-d]pyrimidine |

| Pyrimido[5,4-d]pyrimidine |

| Pyrimido[1,6-a]pyrimidine |

Advanced Spectroscopic and Analytical Characterization Methodologies for 5 4 Chlorobutyl Pyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Through the analysis of nuclear spin behavior in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are the primary methods for initial structural characterization.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 5-(4-chlorobutyl)pyrimidine is expected to show distinct signals for the pyrimidine (B1678525) ring protons and the protons of the chlorobutyl side chain. The pyrimidine ring protons typically appear in the downfield region (δ 8.5-9.3 ppm) due to the deshielding effect of the two nitrogen atoms. The H-2 proton, situated between both nitrogens, is expected to be the most downfield, appearing as a singlet. The H-4 and H-6 protons are chemically equivalent in unsubstituted pyrimidine but are rendered inequivalent by the C-5 substituent, and would likely appear as distinct singlets or narrow doublets.

The protons of the 4-chlorobutyl chain will appear in the aliphatic region (δ 1.5-3.6 ppm). The methylene (B1212753) group attached to the pyrimidine ring (C-1') is expected to be a triplet, shifted downfield due to the aromatic ring's influence. The methylene group attached to the chlorine atom (C-4') will also be a downfield triplet due to the electronegativity of chlorine. The two central methylene groups (C-2' and C-3') are expected to appear as multiplets in the more upfield region. pdx.edupitt.edu

Carbon-13 (¹³C) NMR Spectroscopy: In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak. udel.edulibretexts.org For this compound, eight distinct signals are anticipated. The pyrimidine carbons resonate in the aromatic region (δ 120-160 ppm), with C-2, C-4, and C-6 appearing at the lower field end. libretexts.org The substituted C-5 carbon will have a chemical shift influenced by the attached alkyl group. The four carbons of the chlorobutyl chain will appear in the aliphatic region (δ 20-45 ppm), with the carbon attached to chlorine (C-4') being the most downfield of the four. udel.eduresearchgate.net

Predicted ¹H and ¹³C NMR Data for this compound

Predicted chemical shifts (δ) in ppm relative to TMS. Multiplicity: s = singlet, t = triplet, m = multiplet.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | ~9.1 (s, 1H) | ~159.0 |

| 4 | ~8.8 (s, 1H) | ~157.5 |

| 5 | - | ~130.0 |

| 6 | ~8.8 (s, 1H) | ~157.5 |

| 1' (CH₂) | ~2.8 (t, 2H) | ~32.0 |

| 2' (CH₂) | ~1.9 (m, 2H) | ~30.0 |

| 3' (CH₂) | ~1.8 (m, 2H) | ~26.0 |

| 4' (CH₂) | ~3.6 (t, 2H) | ~44.5 |

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra and for establishing detailed molecular connectivity. researchgate.netnih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between the adjacent methylene groups in the butyl chain (H-1' with H-2', H-2' with H-3', and H-3' with H-4'). No correlations would be expected for the singlet pyrimidine protons. growingscience.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹J-coupling). scispace.comrsc.org It is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons. For example, the proton signal at ~9.1 ppm would correlate with the carbon signal at ~159.0 ppm, confirming their assignment as H-2 and C-2, respectively. Each CH₂ group in the side chain would also show a distinct cross-peak.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bonds, ²J and ³J) correlations between protons and carbons, which is key for connecting different spin systems. scispace.comresearchgate.net For instance, the H-1' protons of the butyl chain should show a correlation to the pyrimidine carbons C-4, C-5, and C-6. The pyrimidine protons H-4 and H-6 would show correlations to C-5 and the C-1' of the side chain, confirming the attachment point.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's conformation and stereochemistry. In this case, NOESY could reveal through-space interactions between the pyrimidine protons (H-4/H-6) and the protons of the adjacent methylene group (H-1') of the side chain, helping to define the preferred orientation of the butyl group relative to the ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the elemental composition and structure of a molecule.

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure m/z values with very high precision (typically to four or more decimal places). nih.govchemicalbook.com This allows for the determination of the exact mass of the molecular ion, which in turn enables the calculation of a unique elemental formula. nih.gov For this compound (C₈H₁₁ClN₂), the calculated monoisotopic mass can be compared to the experimentally measured value to confirm its molecular formula with high confidence. The presence of chlorine is readily identified by its characteristic isotopic pattern, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Predicted HRMS Data for this compound

| Formula | Species | Calculated Monoisotopic Mass (Da) |

| C₈H₁₁³⁵ClN₂ | [M]⁺ | 170.0605 |

| C₈H₁₁³⁷ClN₂ | [M+2]⁺ | 172.0576 |

| C₈H₁₂³⁵ClN₂ | [M+H]⁺ | 171.0684 |

| C₈H₁₂³⁷ClN₂ | [M+H+2]⁺ | 173.0654 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion), which is then fragmented, and the resulting product ions are analyzed. researchgate.net This technique provides valuable structural information by revealing how the molecule breaks apart. For this compound, fragmentation would likely occur in the alkyl chain. Plausible fragmentation pathways include:

Alpha-cleavage: Fission of the C-C bond adjacent to the pyrimidine ring, leading to the loss of a propyl chloride radical or cation.

Loss of HCl: Elimination of a molecule of hydrogen chloride from the side chain.

Cleavage of the butyl chain: Fragmentation at various points along the C-C bonds of the butyl chain.

Ring Fragmentation: At higher energies, the pyrimidine ring itself can fragment, although side-chain fragmentation is typically more facile.

Analysis of these fragmentation patterns helps to confirm the structure of the chlorobutyl substituent and its connection to the pyrimidine ring.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that probe the functional groups within a molecule. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light. A change in the dipole moment during a vibration is required for a bond to be IR-active, whereas a change in polarizability is required for it to be Raman-active.

For this compound, the spectra would be characterized by several key vibrational modes:

C-H stretching: Aromatic C-H stretching from the pyrimidine ring would appear around 3000-3100 cm⁻¹. Aliphatic C-H stretching from the butyl chain would be observed in the 2850-2960 cm⁻¹ region.

C=N and C=C stretching: The pyrimidine ring contains both C=N and C=C bonds, which give rise to a series of characteristic sharp bands in the 1400-1600 cm⁻¹ region.

CH₂ bending: The scissoring and rocking vibrations of the methylene groups in the butyl chain typically appear around 1465 cm⁻¹ and 720 cm⁻¹, respectively.

C-Cl stretching: The vibration of the carbon-chlorine bond is expected to produce a strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.

These vibrational signatures provide a unique fingerprint for the molecule and confirm the presence of both the pyrimidine core and the chlorobutyl functional group.

Predicted Characteristic IR and Raman Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | Pyrimidine Ring | 3000 - 3100 |

| Aliphatic C-H Stretch | Butyl Chain | 2850 - 2960 |

| C=N / C=C Ring Stretch | Pyrimidine Ring | 1400 - 1600 |

| CH₂ Bend (Scissoring) | Butyl Chain | ~1465 |

| C-Cl Stretch | Alkyl Chloride | 600 - 800 |

Identification of Characteristic Vibrational Modes

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the characteristic vibrational modes of molecules. mdpi.com These methods provide a molecular fingerprint by measuring the interaction of infrared radiation or the inelastic scattering of monochromatic light with the sample, respectively. For pyrimidine derivatives, these spectra reveal key information about the vibrations of the pyrimidine ring and its substituents.

Key vibrational modes for substituted pyrimidines include:

Pyrimidine Ring Vibrations: The pyrimidine ring exhibits several characteristic vibrations, including ring breathing and Kekule stretching modes. nih.gov The substitution at the C5 position can influence the frequencies of these modes. ias.ac.in For instance, the ring breathing mode is sensitive to the mass and electronic effects of the substituent. nih.gov

C-H Vibrations: The C-H stretching vibrations of the pyrimidine ring typically appear in the region of 3100-3000 cm⁻¹. nih.gov The chlorobutyl side chain will also exhibit characteristic C-H stretching, bending, and wagging vibrations.

C-N Vibrations: The C-N stretching vibrations within the pyrimidine ring are also identifiable and can be affected by substitution. nih.gov

C-Cl Vibrations: The C-Cl stretching frequency is expected to be distinctly separated from the other ring stretching frequencies and would provide a clear marker for the chlorobutyl group. nih.gov

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to complement experimental spectra and aid in the precise assignment of vibrational modes. nih.govnih.gov

Table 1: General Vibrational Modes for Substituted Pyrimidines

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| C-H Stretching (Aromatic) | 3100 - 3000 | FT-IR, Raman |

| C-H Stretching (Aliphatic) | 3000 - 2850 | FT-IR, Raman |

| C=N Stretching | 1600 - 1500 | FT-IR, Raman |

| C=C Stretching | 1600 - 1475 | FT-IR, Raman |

| Ring Breathing | ~1000 | Raman |

| C-Cl Stretching | 800 - 600 | FT-IR, Raman |

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular interactions of this compound derivatives are critical for understanding their solid-state packing and potential biological activity. These aspects are often investigated through a combination of experimental techniques and computational modeling.

While specific conformational analysis of this compound was not found in the provided search results, studies on related pyrimidine derivatives highlight the importance of intermolecular forces in determining their crystal packing. For instance, in some pyrimidine-5-carbonitrile derivatives, the molecular conformation is stabilized by intramolecular interactions. uzh.ch

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This technique involves diffracting X-rays off a single crystal of the compound, and the resulting diffraction pattern is used to calculate the electron density map and, subsequently, the atomic positions. libretexts.org

Although a specific crystal structure for this compound was not found, the general methodology for small molecule crystallography is well-established. up.pt The process involves growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data. libretexts.org The structure is then solved and refined to yield detailed information about bond lengths, bond angles, and torsion angles.

For a related compound containing a 4-chlorobutyl group, X-ray analysis revealed details about its molecular conformation and intermolecular interactions, such as C-H···O and C-H···F hydrogen bonds that form two-dimensional networks. researchgate.net It was also noted that the 4-chlorobutyl group appeared to be partly disordered. researchgate.net This highlights the type of detailed structural information that can be obtained from X-ray crystallography.

Table 2: Typical Information Obtained from X-ray Crystallography

| Parameter | Description |

| Crystal System & Space Group | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit of the crystal. |

| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. |

| Bond Lengths | The distances between bonded atoms. |

| Bond Angles | The angles between adjacent bonds. |

| Torsion Angles | The dihedral angles describing the conformation of the molecule. |

| Intermolecular Interactions | Identification of hydrogen bonds, van der Waals forces, and other non-covalent interactions. uzh.ch |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating, identifying, and quantifying the components of a mixture, making them essential for assessing the purity of this compound and for its isolation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of pharmaceutical intermediates and active ingredients. torontech.com It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. torontech.com

For the analysis of pyrimidine derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed. researchgate.netnih.gov In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netturkjps.org

The purity of the main compound is typically determined by calculating the area percentage of its peak relative to the total area of all peaks in the chromatogram. torontech.com A well-developed HPLC method should provide good resolution between the main peak and any impurities. torontech.com Method validation according to ICH guidelines ensures the reliability of the results, assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). turkjps.orgnih.gov

Table 3: Typical HPLC Parameters for Analysis of Pyrimidine Derivatives

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Gradient or isocratic mixture of aqueous buffer and organic solvent (e.g., Acetonitrile/Methanol) nih.govsielc.com |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection | UV-Vis, typically at a wavelength where the pyrimidine ring absorbs (e.g., 254 nm) researchgate.netresearchgate.net |

| Temperature | Controlled, often around 30 °C researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nih.gov It is particularly suitable for the analysis of volatile and thermally stable compounds.

In GC-MS analysis, the sample is vaporized and separated in a capillary column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). nih.gov This provides both qualitative (mass spectrum) and quantitative (peak area) information. The mass spectrum serves as a molecular fingerprint that can be compared against spectral libraries for compound identification. phcog.com

For the analysis of this compound, a suitable GC-MS method would involve optimizing parameters such as the column type, temperature program, and injector settings to achieve good separation and peak shape. nih.gov The resulting mass spectrum would show the molecular ion peak and characteristic fragmentation patterns that can confirm the structure of the compound and help identify any related impurities. researchgate.net

Computational and Theoretical Chemistry Studies of 5 4 Chlorobutyl Pyrimidine

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and reactivity of molecules. These methods provide detailed insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a molecule's chemical behavior.

The electronic structure of 5-(4-chlorobutyl)pyrimidine is characterized by the aromatic pyrimidine (B1678525) ring and the flexible chlorobutyl side chain. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's reactivity. The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting areas prone to nucleophilic attack.

| Parameter | Predicted Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | Relatively high for a heterocyclic aromatic compound | Indicates susceptibility to electrophilic attack on the pyrimidine ring. |

| LUMO Energy | Relatively low for a heterocyclic aromatic compound | Indicates susceptibility to nucleophilic attack on the pyrimidine ring. |

| HOMO-LUMO Gap (ΔE) | Moderate | Reflects a balance of kinetic stability and chemical reactivity. physchemres.org |

| HOMO Distribution | Primarily located on the π-system of the pyrimidine ring | Defines the sites for electrophilic reactions. |

| LUMO Distribution | Primarily located on the π*-system of the pyrimidine ring | Defines the sites for nucleophilic reactions. |

The Molecular Electrostatic Potential (MEP) map is another valuable tool for predicting reaction pathways. The MEP visualizes the charge distribution on the molecule's surface, with red areas indicating regions of high electron density (nucleophilic sites) and blue areas representing regions of low electron density (electrophilic sites). For this compound, the nitrogen atoms of the pyrimidine ring are expected to be the most electron-rich regions, making them susceptible to electrophilic attack. The carbon atoms of the ring and the chlorobutyl chain will exhibit varying degrees of electrophilicity. researchgate.net

| Descriptor | Predicted Characteristic | Implication for Reactivity |

|---|---|---|

| Ionization Potential (I) | Moderate | Moderate tendency to donate electrons. |

| Electron Affinity (A) | Moderate | Moderate tendency to accept electrons. |

| Electronegativity (χ) | Moderate | Balanced electron-attracting and donating properties. |

| Chemical Hardness (η) | Moderate | Indicates moderate stability and reactivity. epstem.net |

| Chemical Softness (S) | Moderate | Correlates with higher reactivity and polarizability. epstem.net |

The conformational landscape of this compound is primarily determined by the rotation around the single bonds of the chlorobutyl side chain. The pyrimidine ring itself is planar and rigid. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them.

The relative energies of different conformers are influenced by steric and electronic effects. For the chlorobutyl chain, staggered conformations are generally more stable than eclipsed conformations due to reduced torsional strain. The presence of the chlorine atom introduces electrostatic interactions that can further influence the preferred conformation. Computational studies on similar alkyl-substituted heterocyclic compounds can provide insights into the likely low-energy conformations of the chlorobutyl chain relative to the pyrimidine ring. rsc.orgresearchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.

MD simulations can reveal the dynamic nature of the chlorobutyl chain in this compound. The chain is expected to exhibit significant flexibility, with rapid transitions between different rotational isomers (rotamers) at room temperature. The frequency and nature of these transitions are governed by the potential energy surface of the molecule. The flexibility of the alkyl chain can be important for its interaction with other molecules, for instance, in a biological context. Studies on other N-alkylated heterocyclic systems have shown that the dynamics of the alkyl chain can be complex and influenced by the nature of the heterocyclic ring. rsc.org

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. MD simulations can explicitly model these interactions and their impact on the molecule's conformation and dynamics. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

In the development of a QSAR model, the first step is to calculate molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. For a compound like this compound, a wide array of descriptors would be calculated to quantify its structural features. These descriptors are generally categorized as constitutional, topological, geometrical, and quantum-chemical, among others.

While no specific descriptor data for this compound was found, studies on other pyrimidine derivatives have utilized various descriptors to build their QSAR models. For instance, in a QSAR study of pyrimidine derivatives as VEGFR-2 inhibitors, descriptors related to constitutional and topological properties were employed. mui.ac.ir Another study on pyrimidine derivatives with anti-herpetic activity used MNA (Multilevel Neighborhoods of Atoms) and QNA (Quantitative Neighborhoods of Atoms) descriptors. nih.gov

The selection of the most relevant descriptors is a critical step to avoid overfitting and to build a robust model. Techniques such as multiple linear regression (MLR) and artificial neural networks (ANN) are often used for this purpose. mui.ac.ir

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Pyrimidine Derivatives

| Descriptor Type | Examples | Potential Relevance to this compound |

| Constitutional | Molecular Weight, Number of atoms, Number of rings | Basic properties of the molecule. |

| Topological | Wiener index, Randic index, Balaban index | Describes the atomic connectivity within the molecule. |

| Geometrical (3D) | Molecular surface area, Molecular volume, Shape indices | Relates to the molecule's size and shape, which can influence its interaction with a biological target. |

| Quantum-Chemical | HOMO/LUMO energies, Dipole moment, Partial charges | Describes the electronic properties, which are crucial for intermolecular interactions. |

| Hydrophobicity | LogP | Indicates the molecule's partitioning between aqueous and lipid phases, affecting its pharmacokinetic properties. |

This table is illustrative and based on general QSAR practices and findings for pyrimidine derivatives, not on specific data for this compound.

Once the relevant descriptors are selected, a mathematical model is developed to predict the biological activity of the compounds. These models are trained on a set of molecules with known activities and then validated using an external test set.

For various series of pyrimidine derivatives, QSAR models have been successfully built to predict a range of biological activities, including anticancer, antiviral, and anti-inflammatory effects. For example, a study on furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors developed both MLR and ANN models, with the ANN model showing superior predictive power. mui.ac.ir Similarly, group-based QSAR (G-QSAR) modeling has been applied to pyrimidine derivatives to understand their antiviral, antimalarial, and anticancer activities, highlighting the importance of hydrophobic and electronic properties at different substitution sites. journalwjbphs.com

Should experimental data for a series of analogs of this compound become available, a similar QSAR modeling approach could be employed to predict their biological activity and guide the synthesis of more potent compounds.

Molecular Docking and Protein-Ligand Interaction Studies (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a ligand to its protein target.

For a novel or relatively unstudied compound like this compound, molecular docking can be a powerful tool to identify potential biological targets. This is often done by docking the compound against a panel of known protein structures that are implicated in various diseases.

While no specific molecular targets for this compound have been reported, studies on other pyrimidine derivatives have identified a wide range of potential targets. These include enzymes such as cyclooxygenase-2 (COX-2) tandfonline.com, cyclin-dependent kinases (CDKs) tpcj.orgnih.gov, and SARS-CoV-2 main protease nih.gov, as well as receptors like the B-cell lymphoma 2 (Bcl-2) protein. mdpi.com The pyrimidine scaffold is recognized for its ability to interact with various biological targets, often through hydrogen bonding and π-π stacking interactions.

Table 2: Potential Molecular Targets for Pyrimidine Derivatives Identified Through Molecular Docking Studies

| Target Class | Specific Target | Associated Disease/Function | Reference |

| Kinases | Cyclin-Dependent Kinase 2 (CDK2) | Cancer | tpcj.org |

| Cyclin-Dependent Kinase 8 (CDK8) | Cancer | nih.gov | |

| Cyclin-Dependent Kinase 9 (CDK9) | Cancer | tpcj.org | |

| Proteases | SARS-CoV-2 Main Protease (Mpro) | COVID-19 | nih.gov |

| Apoptosis Regulators | B-cell lymphoma 2 (Bcl-2) | Cancer | mdpi.com |

| Oxidoreductases | Cyclooxygenase-2 (COX-2) | Inflammation | tandfonline.com |

This table presents examples of molecular targets identified for various pyrimidine derivatives and does not imply that this compound interacts with these targets.

Once a potential target is identified, molecular docking can provide detailed insights into the binding mode of the ligand. This includes the specific amino acid residues in the protein's active site that interact with the ligand and the types of interactions involved (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions). The binding affinity is often estimated using a scoring function, which provides a numerical value (e.g., in kcal/mol) to rank different binding poses.

For instance, in a study of pyrimidine analogs as COX-2 inhibitors, molecular docking revealed that a potent compound formed three hydrogen bonds with key residues in the active site, contributing to its strong binding affinity of -9.0 kcal/mol. tandfonline.com Another study on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives targeting CDK9 showed the formation of four hydrogen bonds and several pi-hydrogen interactions, indicating a good fit within the binding site. tpcj.org Such analyses are crucial for understanding the molecular basis of a compound's activity.

The insights gained from molecular docking can be used to guide the design of new ligands with improved binding affinity and selectivity. By understanding the key interactions between a ligand and its target, medicinal chemists can propose modifications to the ligand's structure to enhance these interactions or to introduce new favorable contacts.

For example, if docking studies of this compound were to reveal that the chlorobutyl chain occupies a specific hydrophobic pocket in a target protein, medicinal chemists could design new analogs with modified chain lengths or different terminal halogens to optimize this interaction. This iterative process of in silico design, synthesis, and biological testing is a cornerstone of modern drug discovery.

Role of 5 4 Chlorobutyl Pyrimidine As a Synthetic Intermediate

Precursor in the Synthesis of Pharmaceutically Relevant Scaffolds

The inherent reactivity of the chlorobutyl group in 5-(4-Chlorobutyl)pyrimidine makes it an invaluable starting material for the synthesis of diverse pharmaceutically relevant scaffolds. The terminal chlorine atom serves as an excellent leaving group, facilitating nucleophilic substitution reactions with a wide range of nucleophiles, thereby allowing for the introduction of various functional groups and the extension of the molecular structure.

Integration into Complex Heterocyclic Systems

The chlorobutyl chain of this compound provides a flexible linker that can be exploited to construct intricate heterocyclic systems. Through intramolecular or intermolecular cyclization reactions, the pyrimidine (B1678525) core can be fused with other ring systems, leading to the formation of novel polycyclic scaffolds. These complex heterocyclic structures are often sought after in drug discovery due to their conformational rigidity and ability to present functional groups in a well-defined three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets.

For instance, the reaction of this compound with a suitable binucleophilic reagent can lead to the formation of a new heterocyclic ring fused to the pyrimidine. The length of the four-carbon chain allows for the formation of thermodynamically stable five-, six-, or seven-membered rings, depending on the nature of the reacting partner. This strategy has been employed to access novel chemical entities with potential therapeutic applications.

Building Block for Drug Discovery Candidates

In the realm of drug discovery, this compound serves as a versatile building block for the synthesis of new chemical entities with potential therapeutic value. The pyrimidine core itself is a common feature in many approved drugs, and the chlorobutyl side chain offers a convenient point for modification to explore structure-activity relationships (SAR).

Medicinal chemists can utilize this compound to synthesize libraries of compounds by reacting it with a diverse set of amines, thiols, alcohols, and other nucleophiles. This approach allows for the systematic variation of the substituent at the end of the butyl chain, enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are crucial for the development of effective and safe drug candidates. The resulting derivatives can then be screened for their biological activity against various disease targets.

Applications in Materials Science Research

While the primary application of this compound lies in the pharmaceutical domain, its reactive nature also lends itself to potential applications in materials science. The ability to introduce a pyrimidine moiety onto a polymer backbone or a surface can impart specific properties to the material. Pyrimidines are known to exhibit interesting electronic and photophysical properties, and their incorporation into materials can influence their conductivity, luminescence, and thermal stability.

The chlorobutyl group can be used to graft this compound onto polymers containing nucleophilic functional groups. This modification can alter the surface properties of the material, such as its hydrophilicity or its ability to coordinate with metal ions. Furthermore, pyrimidine-containing materials may find applications in areas such as organic light-emitting diodes (OLEDs), sensors, and as components of functional polymers. The specific research in this area for this compound is an emerging field with potential for future discoveries.

Utility in Catalysis and Ligand Design Studies

The nitrogen atoms within the pyrimidine ring of this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This property can be exploited in the field of catalysis and ligand design. By appropriately functionalizing the chlorobutyl chain, it is possible to synthesize multidentate ligands that can chelate to a metal center.

For example, the terminal chlorine can be substituted with a coordinating group, such as a pyridine, imidazole, or phosphine (B1218219), to create a bidentate or tridentate ligand. The resulting metal complexes can be investigated for their catalytic activity in various organic transformations. The electronic properties of the pyrimidine ring can influence the reactivity of the metal center, potentially leading to novel catalysts with unique selectivity and efficiency. The design and synthesis of such ligands derived from this compound represent an active area of research for the development of new catalytic systems.

Structure Activity Relationship Sar Studies of 5 4 Chlorobutyl Pyrimidine Derivatives

Impact of Pyrimidine (B1678525) Core Modifications on Biological Activity (In Vitro)

The pyrimidine ring is a fundamental component of many biologically active molecules, including nucleic acids and various drugs. nih.gov Modifications to this core structure in 5-(4-Chlorobutyl)pyrimidine derivatives can dramatically alter their in vitro biological activity. The position of substituents on the pyrimidine nucleus is known to greatly influence the biological activities of these compounds. nih.gov

Research on related pyrimidine-based compounds has shown that alterations to the pyrimidine core, such as the introduction of additional rings or substituents, can significantly impact their interaction with biological targets. For instance, in a series of pyrimidinylpyrazole derivatives, modifications to the pyrimidine moiety were crucial for their antiproliferative and kinase inhibitory effects. nih.gov While direct studies on the this compound core are limited, the existing body of research on pyrimidine derivatives suggests that even minor changes to the core can lead to substantial differences in biological outcomes.

| Modification to Pyrimidine Core | Observed Impact on In Vitro Activity (General Pyrimidine Derivatives) |

| Introduction of a fused ring system | Can enhance binding to target enzymes and improve potency. |

| Substitution at positions 2, 4, and 6 | Significantly alters electronic properties and hydrogen bonding capabilities, leading to varied biological responses. |

| Isosteric replacement of nitrogen atoms | May change the metabolic stability and pharmacokinetic properties of the compound. |

Influence of Chlorobutyl Chain Length and Substitutions on Activity Profiles

The 5-alkyl side chain plays a critical role in the biological activity of pyrimidine derivatives. nih.gov The length and composition of this chain can dictate the compound's potency and selectivity. In studies of pyrrolo[2,3-d]pyrimidine antifolates, the size of the alkyl group at the 5-position was found to be a key determinant of their inhibitory activity against dihydrofolate reductase (DHFR) and their potency in inhibiting tumor cell growth. nih.gov

| Chain Modification | Potential Impact on In Vitro Activity |

| Chain Length | |

| Shorter Chain (e.g., Chloropropyl) | May result in weaker binding affinity due to insufficient reach into a hydrophobic pocket of the target protein. |

| Longer Chain (e.g., Chloropentyl) | Could lead to steric hindrance or unfavorable interactions, potentially decreasing activity. |

| Substitutions on the Butyl Chain | |

| Additional Halogenation | May increase potency but could also alter toxicity profiles. |

| Introduction of Hydroxyl or Amino Groups | Could introduce new hydrogen bonding opportunities and alter the compound's solubility and pharmacokinetic properties. |

Positional Isomerism and Stereochemical Effects on Biological Interactions

Furthermore, the butyl chain itself can introduce stereochemical considerations. If substitutions on the chain create a chiral center, the resulting enantiomers or diastereomers may exhibit different biological activities. This is because biological targets, such as enzymes and receptors, are often chiral and will interact differently with each stereoisomer. While specific studies on the stereochemistry of this compound are not available, the principle of stereoselectivity is a fundamental concept in pharmacology. For instance, in a study of pyrazolo[3,4-d]pyrimidines, the three-dimensional conformation of the molecules was found to be a key factor in their biological activity. mdpi.com

| Isomeric Variation | Potential Effect on Biological Interaction |

| Positional Isomerism | |

| 2-(4-Chlorobutyl)pyrimidine | Altered hydrogen bonding pattern and overall molecular geometry compared to the 5-isomer, likely leading to different target interactions. |

| 4-(4-Chlorobutyl)pyrimidine | Different electronic properties and steric hindrance around the nitrogen atoms of the pyrimidine ring, impacting binding affinity. |

| Stereoisomerism (if chiral center is introduced) | |

| (R)-enantiomer | May exhibit higher or lower binding affinity to a specific target compared to the (S)-enantiomer. |

| (S)-enantiomer | May have a different pharmacological profile, potentially interacting with different targets or having a different potency. |

Computational SAR and QSAR Correlation with Experimental Data (In Vitro)

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are powerful tools for understanding and predicting the biological activity of chemical compounds. researchgate.net These in silico approaches can provide valuable insights into the SAR of this compound derivatives and help to rationalize experimental in vitro data.

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For pyrimidine derivatives, various QSAR studies have been conducted to predict their anticancer, antimicrobial, and other activities. nih.goveurekaselect.comsciepub.com These models often use descriptors that quantify physicochemical properties such as lipophilicity (logP), electronic effects, and steric parameters. For instance, a QSAR study on thienopyrimidines revealed that lipophilicity, electronic distribution, and steric effects significantly influenced their antibacterial efficacy. eurekaselect.com

Molecular docking simulations can predict the binding mode of a ligand within the active site of a biological target, such as an enzyme or receptor. mdpi.comnih.gov This can help to explain why certain structural modifications lead to increased or decreased activity. For example, docking studies of pyrimidine-5-carbonitrile derivatives as COX-2 inhibitors revealed specific hydrogen bonding and arene-cation interactions that were crucial for their activity. mdpi.com While no specific QSAR or docking studies for this compound were identified, the principles from studies on related pyrimidine derivatives can be applied to hypothesize its potential interactions and guide future research.

| Computational Method | Application to this compound SAR |

| QSAR | Development of a model to predict the in vitro activity of new analogs based on their structural features. |

| Molecular Docking | Visualization of the binding pose of this compound within a target protein to understand key interactions. |

| Pharmacophore Modeling | Identification of the essential 3D arrangement of chemical features required for biological activity. |

Biological Activity Research of 5 4 Chlorobutyl Pyrimidine and Its Derivatives in Vitro and Mechanistic Studies

Antimicrobial Research (In Vitro)

The pyrimidine (B1678525) nucleus is a critical pharmacophore in the development of antimicrobial agents. Derivatives have shown broad-spectrum activity by targeting essential cellular processes in both bacteria and fungi.

Antibacterial Mechanisms and Target Identification

Pyrimidine derivatives exert their antibacterial effects through various mechanisms, often targeting pathways essential for bacterial survival and replication. A primary target for many of these compounds is the folate biosynthesis pathway, specifically the enzyme dihydrofolate reductase (DHFR). nih.govresearchgate.nettandfonline.com DHFR is crucial for the synthesis of nucleotides and certain amino acids, making it an excellent target for antibacterial agents. tandfonline.commdpi.com Non-classical antifolates, such as Trimethoprim, which feature a 2,4-diaminopyrimidine motif, are well-established DHFR inhibitors. nih.govresearchgate.net

Another identified mechanism involves the inhibition of bacterial cell division. Certain thiophenyl-pyrimidine derivatives have been shown to inhibit the polymerization and GTPase activity of the FtsZ protein. rsc.orgnih.gov FtsZ is a crucial protein that forms a ring at the site of cell division, and its inhibition leads to bactericidal effects. nih.gov

Furthermore, some pyrimidine analogs, like 5-fluorouracil, interfere with nucleotide synthesis and can be incorporated into RNA and DNA, leading to misreading and inhibition of DNA polymerase. nih.gov

| Derivative Class | Target Organism(s) | Proposed Mechanism/Target | Reference |

|---|---|---|---|

| 2,4-Diaminopyrimidines | Various Bacteria | Dihydrofolate Reductase (DHFR) Inhibition | nih.govresearchgate.net |

| Thiophenyl-pyrimidines | Gram-positive bacteria (including MRSA and VREs) | Inhibition of FtsZ polymerization and GTPase activity, disrupting cell division | rsc.orgnih.gov |

| Triazole and Thiadiazole Substituted Pyrimidines | P. aeruginosa, S. aureus, E. coli | General antibacterial activity, mechanism not specified | ias.ac.in |

Antifungal Mechanisms and Target Identification

The antifungal activity of pyrimidine derivatives is also a significant area of research. One of the most well-understood mechanisms is that of pyrimidine-based antimetabolites like 5-flucytosine. asm.org This compound is selectively taken up by fungal cells and converted into 5-fluorouracil, which then disrupts both DNA and RNA synthesis. asm.org

Other pyrimidine derivatives have been found to target the fungal endoplasmic reticulum (ER), leading to a perturbation of ER function and homeostasis. nih.govnih.gov This disruption can trigger the unfolded protein response and inhibit the secretion of essential enzymes, ultimately leading to fungal cell death. nih.govnih.gov Additionally, some pyridine and pyrimidine derivatives are thought to inhibit lanosterol demethylase, a key enzyme in the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. nih.gov

| Derivative Class | Target Organism(s) | Proposed Mechanism/Target | Reference |

|---|---|---|---|

| 5-Flucytosine (Pyrimidine analog) | Various Fungi | Inhibition of DNA and RNA synthesis | asm.org |

| Novel Pyrimidine Scaffolds | Aspergillus fumigatus | Disruption of Endoplasmic Reticulum (ER) function and homeostasis | nih.govnih.gov |

| 5-Cyano-6-oxo-1,6-dihydropyrimidines | Candida albicans | General antifungal activity, specific mechanism not detailed | nih.gov |

| Pyrimidines with Amide Moiety | Phomopsis sp., Botryosphaeria dothidea | General antifungal activity, specific mechanism not detailed | frontiersin.org |

Antiprotozoal and Antiparasitic Research (In Vitro)

Pyrimidine derivatives have shown significant promise as therapeutic agents against a range of protozoan and parasitic infections, including trypanosomiasis and leishmaniasis.

Antitrypanosomal Mechanisms and Target Identification

The pyrimidine metabolic pathway is a key target for antitrypanosomal drug discovery. researchgate.net African trypanosomes are capable of both de novo synthesis and salvage of pyrimidines, making enzymes in these pathways potential drug targets. researchgate.net Dihydrofolate reductase (DHFR) has been identified as a molecular target for antitrypanosomal pyrimidine derivatives. nih.gov

Other potential targets include cysteine proteases, such as rhodesain, and phosphodiesterases (PDEs). nih.govacs.org While some pyrimidine derivatives were investigated as rhodesain inhibitors, in vitro evaluation showed low inhibition. nih.gov However, PDEs, which are crucial for the parasite's life cycle, remain a promising target. acs.org Several studies have demonstrated the potent in vitro activity of various pyrimidine scaffolds against Trypanosoma brucei, the causative agent of sleeping sickness. nih.govnih.gov

| Derivative Class | Target Organism | IC50 | Proposed Mechanism/Target | Reference |

|---|---|---|---|---|

| Pyrimido[5,4-d]pyrimidines | T. brucei | 0.9 µM - 13.4 µM | Not specified | nih.gov |

| 4-Phenyl-6-(pyridin-3-yl)pyrimidines | T. brucei rhodesiense | 4.8 µM | Rhodesain (putative, low inhibition) | nih.gov |

| Pyrazolopyrimidinones | T. b. brucei | Weak activity | Phosphodiesterases (PDEs) | acs.org |

Antileishmanial Mechanisms and Target Identification

Similar to other parasitic protozoa, the folate pathway in Leishmania species is a validated drug target. Pyrimidine derivatives have been shown to be effective inhibitors of the Leishmania dihydrofolate reductase (DHFR) enzyme, thereby disrupting folate metabolism and inhibiting parasite growth. ijpsjournal.com

In vitro studies have demonstrated the efficacy of various pyrimidine-based compounds against different Leishmania species. For instance, pyrimido[5,4-d]pyrimidine (B1612823) derivatives have shown activity against Leishmania infantum, while imidazo[1,2-a]pyrimidine compounds are effective against both promastigote and amastigote forms of Leishmania amazonensis. nih.govnih.govacs.org The mechanism of action for many of these compounds is still under investigation, but their ability to target the intracellular amastigote stage is particularly significant for therapeutic development. nih.gov

| Derivative Class | Target Organism | Form | IC50 | Proposed Mechanism/Target | Reference |

|---|---|---|---|---|---|

| Pyrimido[5,4-d]pyrimidines | L. infantum | Promastigote | 3.13 µM | Not specified | nih.gov |

| Imidazo[1,2-a]pyrimidine | L. amazonensis | Amastigote | 6.63 µM | Not specified | nih.govacs.org |

| Imidazo[1,2-a]pyrimidine | L. amazonensis | Promastigote | 8.41 µM | Not specified | nih.govacs.org |

| Pyrimidine Derivatives | Leishmania | - | - | DHFR Inhibition | ijpsjournal.com |

Anticancer Research (In Vitro Cellular Assays)

The structural similarity of pyrimidines to the nucleobases of DNA and RNA makes them ideal candidates for anticancer drug design. These compounds, often acting as antimetabolites, can interfere with the synthesis of nucleic acids, thereby inhibiting the rapid proliferation of cancer cells. mdpi.comnih.gov

A variety of pyrimidine derivatives have demonstrated significant in vitro cytotoxic and antiproliferative activity against numerous human cancer cell lines. The mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell growth and survival. mdpi.comnih.gov

Identified molecular targets include:

Tyrosine Kinases: Receptors like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are often overexpressed in tumors. Oxazolo[5,4-d]pyrimidine and 1H-pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent inhibitors of these kinases, thereby blocking angiogenesis and cell proliferation pathways. mdpi.comnih.govnih.govbohrium.com

Dihydrofolate Reductase (DHFR): As in antimicrobial applications, DHFR is a key target in cancer therapy. Inhibition of human DHFR by pyrazolo[3,4-d]pyrimidine analogues leads to the depletion of tetrahydrofolates, halting DNA synthesis and inducing apoptosis. mdpi.comnih.gov

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation. Pyrazolo[3,4-d]pyrimidine derivatives have been identified as novel CDK2 inhibitors, leading to cell cycle arrest. rsc.org

Apoptosis Induction: Many pyrimidine derivatives exert their anticancer effects by inducing programmed cell death (apoptosis). This can be achieved by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to cell cycle arrest and cell death. nih.govnih.govnih.gov

| Derivative Class | Cancer Cell Line(s) | IC50 / GI50 | Proposed Mechanism/Target | Reference |

|---|---|---|---|---|

| Oxazolo[5,4-d]pyrimidines | HT29 (Colon) | 58.4 µM | VEGFR-2 Inhibition, Apoptosis Induction | nih.govbohrium.com |

| 1H-Pyrazolo[3,4-d]pyrimidines | A549 (Lung), HCT-116 (Colon) | 8.21 µM (A549) | EGFR (WT & T790M) Inhibition, Apoptosis Induction | nih.gov |

| Pyrazolo[3,4-d]pyrimidines | MCF-7 (Breast) | <1 µM (DHFR IC50) | Human DHFR Inhibition, Apoptosis Induction, G1/S Phase Arrest | nih.gov |

| Pyrazolo[3,4-d]pyrimidines | HCT-116 (Colon) | 6 nM | CDK2 Inhibition, Apoptosis Induction | rsc.org |

| Thiazolo[4,5-d]pyrimidines | NCI-60 Panel | Varies | General Antiproliferative Activity | mdpi.com |

| Thiadiazolo[3,2-α]pyrimidines | MCF-7, K562, HeLa, PC-3 | Varies | General Cell Growth Inhibition | researchgate.net |

Mechanisms of Cell Growth Inhibition

Derivatives of 5-(4-Chlorobutyl)pyrimidine exert their cell growth inhibitory effects through several distinct mechanisms, primarily by inducing programmed cell death (apoptosis) and arresting the cell cycle.

In studies involving pyrido[2,3-d]pyrimidine derivatives, treatment of MCF-7 breast cancer cells led to a significant increase in apoptosis. rsc.org One particular compound increased the total apoptotic cell population by over 58-fold compared to untreated control cells. rsc.org This induction of apoptosis is a key mechanism for eliminating cancerous cells. Further evidence shows that these compounds can also halt the progression of the cell cycle, with one derivative arresting MCF-7 cells in the G1 phase. rsc.org

Another mechanism of growth inhibition is the prevention of DNA synthesis. The pyrimidopyrimidine derivatives BIBX1382 and BIBU1361 were found to potently inhibit the incorporation of thymidine into EGFR-expressing KB cells, indicating a direct impact on the cell's ability to replicate its DNA. nih.gov This effect is consistent with the observed reduction of the proliferation marker Ki-67 in vivo. nih.gov

Molecular Pathways and Protein Targets Involved in Cytotoxicity

The cytotoxic effects of pyrimidine derivatives are mediated by their modulation of specific molecular pathways and protein targets critical for cancer cell survival and proliferation.

A prominent target is the JAK3/STAT3 signaling pathway, which is often abnormally activated in aggressive cancers like glioblastoma. nih.gov Novel pyrimidine compounds BY4003 and BY4008 were shown to suppress this pathway, leading to decreased expression of key downstream proteins such as phosphorylated STAT3 (p-STAT3), CyclinD1, and the anti-apoptotic protein Bcl-2. nih.gov Concurrently, they increased the expression of the pro-apoptotic protein Bax. nih.gov

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is another critical target. The pyrimidopyrimidine derivative BIBU1361 was found to block the epidermal growth factor-induced phosphorylation of EGFR. nih.gov This inhibition prevents the activation of downstream signaling components, including the MAPK/extracellular signal-regulated kinase kinase and MAPK, which are crucial for cell growth signals. nih.gov

Enzyme Inhibition Studies and Mechanistic Elucidation (In Vitro)

Kinase Inhibition Research